7-Amino-3,3-dimethylindolin-2-one

CYP2D6 inhibition Drug-Drug Interaction Medicinal Chemistry

This 7-amino-3,3-dimethylindolin-2-one (CAS 2385330-76-5) is a precision heterocyclic building block. The geminal 3,3-dimethyl substitution enhances metabolic stability and steric constraint, while the 7-amino group modulates electronic distribution—critical for reproducible kinase inhibition where analog substitution causes >10-fold IC₅₀ shifts. Its defined CYP2D6 profile (IC₅₀ 6.48 µM) aids drug-drug interaction risk mitigation. Synthesizable in high yield via a one-step Vilsmeier protocol, it ensures cost-efficient scale-up and library synthesis. Procure the exact scaffold to avoid confounding ADME and target engagement.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B15331962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3,3-dimethylindolin-2-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1(C2=C(C(=CC=C2)N)NC1=O)C
InChIInChI=1S/C10H12N2O/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13)
InChIKeyKRKXEHWYUYXQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-3,3-dimethylindolin-2-one: Key Structural and Baseline Properties for Scientific Procurement


7-Amino-3,3-dimethylindolin-2-one (CAS: 2385330-76-5) is a heterocyclic building block belonging to the indolin-2-one (oxindole) family, distinguished by a 7-position primary amino group and geminal 3,3-dimethyl substitution on the lactam ring [1]. This compound possesses a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol , and is characterized by a carbonyl resonance at δ ~180–181 ppm in ¹³C NMR and an exact mass of [M+H]⁺ 177.1022 . It serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition, CNS receptor modulation, and anti-infective agents [2]. This evidence guide provides a rigorous, comparator-driven assessment to support scientific selection and procurement decisions.

7-Amino-3,3-dimethylindolin-2-one: Why Non-Geminal and Positional Analogs Cannot Simply Be Interchanged


The 7-Amino-3,3-dimethylindolin-2-one scaffold exhibits structure-activity relationship (SAR) sensitivity that precludes generic substitution by closely related analogs such as 7-aminooxindole (lacks 3,3-dimethyl), 3,3-dimethylindolin-2-one (lacks 7-amino), or 6-amino-3,3-dimethylindolin-2-one (regioisomeric). The geminal 3,3-dimethyl group introduces steric constraint that influences conformational flexibility and metabolic stability, while the 7-amino position modulates electronic distribution across the indolin-2-one core, directly impacting hydrogen-bonding potential with biological targets [1]. Substitution with a non-geminal analog, such as unsubstituted oxindole, can lead to significant deviations in target engagement, as observed in kinase inhibition SAR studies where subtle structural modifications resulted in >10-fold shifts in IC₅₀ values [2]. Therefore, in reproducible research and industrial development, direct procurement of the exact compound is essential to avoid confounding SAR and ADME profiles.

7-Amino-3,3-dimethylindolin-2-one: A Quantitative, Comparator-Driven Evidence Guide for Informed Procurement


Quantitative CYP2D6 Inhibition Profile: Benchmarking Against Positional Isomer and Non-Geminal Analog

7-Amino-3,3-dimethylindolin-2-one demonstrates a distinct CYP2D6 inhibition profile relative to its 6-amino regioisomer and 7-aminooxindole analog. In a fluorescence-based assay using human recombinant CYP2D6 and AMMC substrate, the target compound exhibited an IC₅₀ of 6.48 µM [1]. While direct comparator data for the 6-amino isomer under identical conditions are not available in the public domain, cross-study class-level inference suggests that the 7-amino substitution may confer differential binding to the CYP2D6 active site compared to the 6-amino analog, which is known to be utilized in the preparation of potent B-Raf pathway inhibitors [2]. Furthermore, the presence of the 3,3-dimethyl group is expected to alter metabolic stability relative to non-geminal 7-aminooxindole, which lacks this steric shield . This data is critical for medicinal chemists evaluating the potential for drug-drug interactions and metabolic liabilities in early-stage lead optimization.

CYP2D6 inhibition Drug-Drug Interaction Medicinal Chemistry

One-Step Synthetic Efficiency: Quantitative Yield Under Optimized Vilsmeier Conditions

A key differentiator for 7-Amino-3,3-dimethylindolin-2-one is the availability of a high-yielding, one-step synthetic protocol. Using adapted Vilsmeier conditions, the title compound can be synthesized in quantitative yield, as reported in Molbank [1]. This contrasts with multi-step syntheses often required for related oxindole derivatives, such as 6-amino-3,3-dimethylindolin-2-one, which typically involve nitration and reduction sequences with moderate overall yields [2]. While exact yield data for the 6-amino analog are not publicly disclosed, the one-step nature and quantitative outcome of the 7-amino derivative confer a clear advantage in terms of time, cost, and material efficiency for both academic and industrial laboratories engaged in high-throughput synthesis or scale-up activities.

Synthetic Methodology Process Chemistry Yield Optimization

Physicochemical Property Profile: Benchmarking Against Unsubstituted 3,3-Dimethylindolin-2-one

7-Amino-3,3-dimethylindolin-2-one displays a distinct physicochemical profile compared to its non-aminated parent scaffold, 3,3-dimethylindolin-2-one. Key differences include an increased molecular weight (176.22 vs. 161.20 g/mol), enhanced hydrogen-bond donor/acceptor count, and a shifted melting point (170.0 ± 2.0 °C [1] vs. reported values for 3,3-dimethylindolin-2-one that vary but are typically lower) . Additionally, the compound exhibits a cLogP of 1.5572 and a pKa of 4.109/9.685 [2], which are critical for predicting solubility, permeability, and ionization state under physiological conditions. These properties distinguish it from non-aminated analogs and inform formulation strategies in drug discovery.

Physicochemical Properties ADME Prediction Quality Control

Structural Verification by High-Resolution Mass Spectrometry and NMR: A Unique Fingerprint

The structural identity of 7-Amino-3,3-dimethylindolin-2-one is unequivocally confirmed by high-resolution mass spectrometry and comprehensive NMR analysis. The exact mass of the [M+H]⁺ ion is calculated as 177.1022 and observed as 177.1025 . This high mass accuracy, combined with characteristic ¹³C NMR signals for the carbonyl (δ ~180–181 ppm) and the gem-dimethyl group (δ ~26–34 ppm) , provides a unique analytical fingerprint that distinguishes it from regioisomers (e.g., 6-amino) and non-geminal analogs (e.g., 7-aminooxindole), which would exhibit distinct spectral signatures. This level of characterization is essential for ensuring compound integrity and reproducibility in downstream applications.

Analytical Chemistry Structural Confirmation Quality Control

7-Amino-3,3-dimethylindolin-2-one: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors with Reduced CYP2D6 Liability

Given its characterized CYP2D6 inhibition profile (IC₅₀ = 6.48 µM), 7-Amino-3,3-dimethylindolin-2-one serves as a valuable intermediate for designing kinase inhibitors with a lower potential for CYP2D6-mediated drug-drug interactions compared to more potent CYP2D6 inhibitors [1]. This is particularly relevant for programs targeting chronic diseases where polypharmacy is common, as it may reduce the risk of adverse pharmacokinetic interactions. The 3,3-dimethyl group further contributes to metabolic stability, a feature leveraged in the development of p38 MAP kinase inhibitors [2].

Process Chemistry: High-Throughput and Scalable Synthesis Programs

The demonstrated ability to synthesize 7-Amino-3,3-dimethylindolin-2-one in quantitative yield via a one-step Vilsmeier protocol [3] makes it an ideal candidate for high-throughput medicinal chemistry libraries and pilot-scale production. This synthetic efficiency directly translates to reduced cost per gram, faster iteration cycles, and minimized waste, providing a clear advantage over multi-step syntheses required for certain analogs [4].

Analytical Development: Reference Standard for Method Validation

The well-defined analytical fingerprint of 7-Amino-3,3-dimethylindolin-2-one, including precise HRMS data and distinct ¹³C NMR resonances , qualifies it as a reliable reference standard for method development and validation in pharmaceutical analysis. Its unique spectral signature allows for unambiguous identification and quantification in complex mixtures, ensuring quality control in both research and manufacturing environments.

Quote Request

Request a Quote for 7-Amino-3,3-dimethylindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.